3,5-dimethylphenyl 3,4-dimethoxybenzoate
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Overview
Description
3,5-dimethylphenyl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C17H18O4 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.12050905 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence Sensing Applications
Research highlights the development of novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks with potential applications in luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors for detecting specific chemicals (Shi et al., 2015).
Photochemical Reactivities
The photochemical reactivities of 3',5'-dimethoxybenzoin esters, closely related to the compound , have been explored for the installation of a benzofuran moiety to the conjugated backbone. This study indicates the application of these compounds in developing semiconducting materials through photochemical methods, further tested for solution-processed organic field effect transistors (Bisht et al., 2018).
Organic Synthesis and Characterization
The synthesis and characterization of complexes containing dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene silver chloride and gold chloride have been documented. These studies contribute to the understanding of the steric hindrance of ligands in metal complexes, providing insights into the design of new catalytic systems (Gaillard et al., 2009).
Chemiluminescence Applications
Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes unveils their base-induced chemiluminescence properties. This study offers a foundation for developing novel chemiluminescent materials or probes for various analytical applications (Watanabe et al., 2010).
Liquid Crystal Behavior
Investigations on the liquid crystal behavior of 4,5-dihydroisoxazole benzoate dimers reveal how the flexible spacer rotational processes influence the mesophase properties. This research could guide the design of new materials for display technologies or sensors (Tavares et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,5-dimethylphenyl) 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-11-7-12(2)9-14(8-11)21-17(18)13-5-6-15(19-3)16(10-13)20-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDFIXOYJRGVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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